

# Application Notes and Protocols: Nickel Arsenide as a Heterogeneous Catalyst

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Nickel arsenide** (NiAs) is emerging as a promising material in the field of heterogeneous catalysis, particularly in electrocatalysis. Its unique electronic and structural properties make it a subject of increasing interest for energy-related applications. These application notes provide a comprehensive overview of the current primary application of NiAs as a heterogeneous catalyst, focusing on its role in electrochemical water splitting for hydrogen and oxygen production. While the catalytic activity of other nickel-based materials is well-established across a range of organic transformations, the current body of scientific literature on **nickel arsenide** predominantly highlights its performance in the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER).

# **Application 1: Electrocatalytic Water Splitting**

**Nickel arsenide** nanocrystals have demonstrated significant activity as electrocatalysts for both the hydrogen evolution reaction (HER) in acidic media and the oxygen evolution reaction (OER) in alkaline media. This dual functionality makes NiAs a candidate for overall water splitting to produce hydrogen fuel.

## **Performance Data**



The performance of **nickel arsenide** nanocrystal catalysts in electrocatalytic water splitting is summarized below. The data is derived from studies on trioctylphosphine-capped NiAs nanoplatelets with an average diameter of approximately 10 nm and a thickness of about 4 nm. [1][2]

Table 1: Hydrogen Evolution Reaction (HER) Performance in Acidic Media

Parameter	Value	Conditions
Overpotential @ -10 mA cm <sup>-2</sup>	~303 mV	0.5 M H <sub>2</sub> SO <sub>4</sub>
Tafel Slope	~74-76 mV dec <sup>-1</sup>	0.5 M H <sub>2</sub> SO <sub>4</sub>
Stability	< 40 hours	Operative conditions

Table 2: Oxygen Evolution Reaction (OER) Performance in Alkaline Media

Parameter	Value	Conditions
Overpotential @ 10 mA cm <sup>-2</sup>	Not specified, but outperforms Ni <sup>o</sup> nanocrystals	1 М КОН
Stability	Up to 60 hours	Continuous operation
Mechanism	Acts as a pre-catalyst, transforming into an active Ni- oxy/hydroxide surface layer	Alkaline media

## **Experimental Protocols**

Protocol 1: Colloidal Synthesis of Nickel Arsenide (NiAs) Nanocrystals[3]

This protocol describes the synthesis of trioctylphosphine-capped NiAs nanoplatelets.

#### Materials:

- Nickel(II) chloride (NiCl<sub>2</sub>, 98%)
- 1-Octadecene (ODE, 97%)



- Trioctylphosphine (TOP, 97%)
- Tris(dimethylamino)arsine (99%)
- Standard Schlenk line apparatus
- 25 mL reaction flask
- Inert atmosphere glovebox

#### Procedure:

- In a 25 mL flask, prepare a solution of 0.4 mmol of NiCl2, 6 mL of ODE, and 3 mL of TOP.
- Degas the solution for 2 hours at 120 °C under vacuum using a standard Schlenk line.
- After degassing, switch the atmosphere to argon (Ar) and heat the solution to 250 °C.
- Inside an inert atmosphere glovebox, prepare a solution of 0.4 mmol of tris(dimethylamino)arsine in 0.5 mL of TOP.
- Swiftly inject the arsenic precursor solution into the hot reaction flask.
- Allow the reaction to proceed to form the NiAs nanocrystals.
- The resulting nanocrystals can be dispersed in toluene or hexane for storage in a glovebox.

Protocol 2: Preparation of NiAs Electrodes for Electrochemical Testing[1]

This protocol details the steps to prepare a catalytic ink and fabricate an electrode for electrochemical measurements.

#### Materials:

- Ligand-stripped NiAs nanocrystal powder
- Milli-Q water (18.2 MΩ cm)



- Isopropanol (ACS reagent, ≥99.5%)
- Nafion 117 solution (~5%)
- Toray paper (H090)
- Plasma cleaner
- Sonicator
- Hotplate

#### Procedure:

- Ligand Stripping: Perform a ligand stripping procedure to remove the organic capping agents from the NiAs nanocrystals. A common method involves mixing a hexane dispersion of the nanocrystals with a stripping solution (e.g., in DMF), shaking vigorously to transfer the nanocrystals to the DMF phase, and then washing and drying the nanocrystals.[1]
- Catalytic Ink Preparation:
  - Disperse 3.8 mg of the stripped NiAs nanocrystals in 0.3 mL of a 1:1 (v/v) mixture of Milli-Q water and isopropanol.
  - Add approximately 25 μL of Nafion 117 solution to achieve a Nafion/NiAs mass ratio of about 0.3.
  - Sonicate the dispersion for 30 minutes to create a homogeneous ink.
- Electrode Fabrication:
  - Treat a 0.5 cm x 0.5 cm piece of Toray paper with plasma to clean and activate the surface.
  - $\circ$  Drop-cast 5  $\mu$ L of the catalytic ink onto the plasma-treated Toray paper. This results in a nominal loading of approximately 0.25 mg NiAs cm<sup>-2</sup>.
  - Dry the electrode on a hotplate at 50 °C for 30 minutes before use.



#### Protocol 3: Electrochemical Measurements for HER and OER

This protocol outlines the setup for evaluating the electrocatalytic performance of the prepared NiAs electrodes.

#### Apparatus:

- Three-electrode electrochemical cell
- Potentiostat
- Working Electrode: Prepared NiAs/Toray paper electrode
- Reference Electrode: Ag/AgCl (3 M KCl)
- · Counter Electrode: Platinum wire or graphite rod
- Electrolyte for HER: 0.5 M H<sub>2</sub>SO<sub>4</sub>
- · Electrolyte for OER: 1 M KOH

#### Procedure:

- Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
- Fill the cell with the appropriate electrolyte (0.5 M H<sub>2</sub>SO<sub>4</sub> for HER or 1 M KOH for OER).
- Purge the electrolyte with a suitable gas (e.g., N<sub>2</sub> or Ar) for at least 30 minutes to remove dissolved oxygen before measurements.
- Perform electrochemical measurements, such as linear sweep voltammetry (LSV), to evaluate the catalytic activity.
- Record the potential required to achieve a current density of -10 mA cm<sup>-2</sup> for HER and 10 mA cm<sup>-2</sup> for OER to determine the overpotential.



- From the LSV data, construct a Tafel plot (overpotential vs. log of current density) to determine the Tafel slope, which provides insight into the reaction mechanism.
- Conduct chronopotentiometry or chronoamperometry at a constant current density to assess the long-term stability of the catalyst.

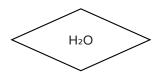
## **Visualizations**

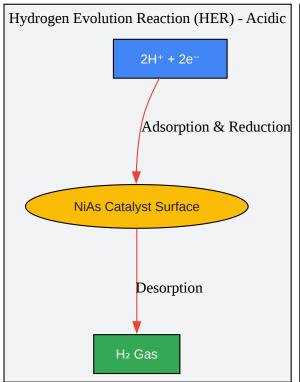


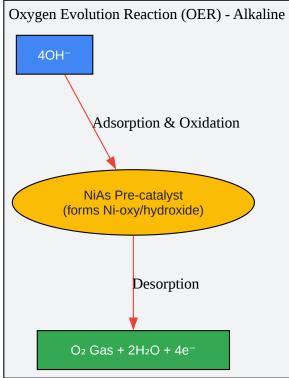
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Caption: Workflow for NiAs catalyst synthesis and electrochemical testing.









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Caption: NiAs-catalyzed water splitting reactions.

## **Concluding Remarks**

The application of **nickel arsenide** as a heterogeneous catalyst is currently centered on electrochemical water splitting. The provided data and protocols offer a foundation for researchers to explore and build upon the catalytic potential of NiAs. While its performance, particularly for the HER, shows promise, stability remains a key challenge for practical



applications.[1][4] For the OER, NiAs acts as a pre-catalyst, with the in-situ formed nickel oxy/hydroxide layer being the active species.[2][5] Future research may expand the catalytic applications of **nickel arsenide** into other areas of chemical synthesis, leveraging its unique electronic structure. Researchers should exercise appropriate caution when handling **nickel arsenide** and its precursors due to their toxicity.

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